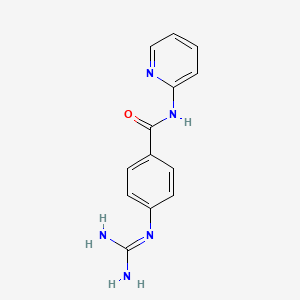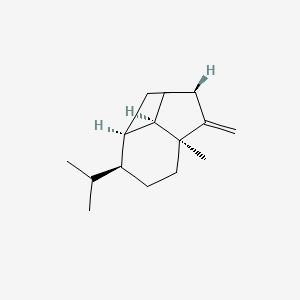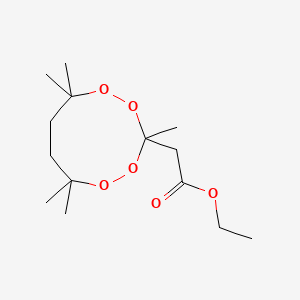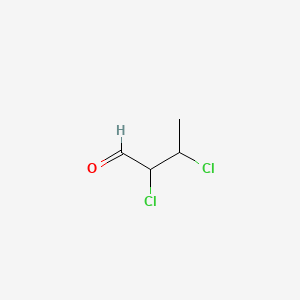
2,3-Dichlorobutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorobutanal is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of a butanal backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorobutanal typically involves the chlorination of butanal. One common method is the direct chlorination of butanal using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-Dichlorobutanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2,3-Dichlorobutanol, typically using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: 2,3-Dichlorobutanoic acid.
Reduction: 2,3-Dichlorobutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
科学研究应用
2,3-Dichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichlorobutanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles.
相似化合物的比较
2,3-Dichlorobutane: A similar compound with a saturated carbon backbone.
2,3-Dichlorobutanol: The reduced form of 2,3-Dichlorobutanal.
2,3-Dichlorobutanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
CAS 编号 |
55775-41-2 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC 名称 |
2,3-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3 |
InChI 键 |
KYBNZGCYBVOCEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



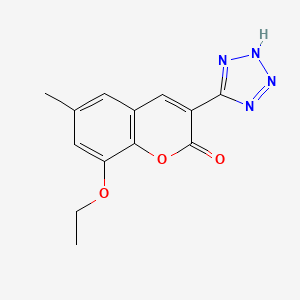

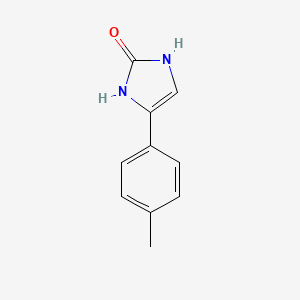
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
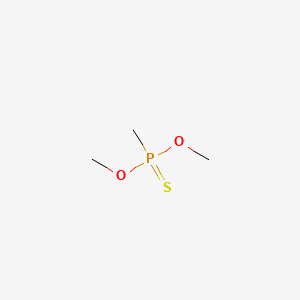
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
